Heparin disaccharide I-S sodium salt

Catalog No.
S2729707
CAS No.
136098-10-7
M.F
C12H15NNa4O19S3
M. Wt
665.38
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heparin disaccharide I-S sodium salt

CAS Number

136098-10-7

Product Name

Heparin disaccharide I-S sodium salt

IUPAC Name

tetrasodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

Molecular Formula

C12H15NNa4O19S3

Molecular Weight

665.38

InChI

InChI=1S/C12H19NO19S3.4Na/c14-3-1-4(10(16)17)30-12(8(3)32-35(25,26)27)31-9-5(2-28-34(22,23)24)29-11(18)6(7(9)15)13-33(19,20)21;;;;/h1,3,5-9,11-15,18H,2H2,(H,16,17)(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;4*+1/p-4/t3-,5+,6+,7+,8+,9+,11?,12-;;;;/m0..../s1

InChI Key

RTDJNTXPZMQNEV-LXFQAIKPSA-J

SMILES

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Solubility

not available

Investigating Heparin Function and Structure:

Heparin disaccharide I-S sodium salt serves as a model compound for studying the structure and function of heparin. Its smaller size and well-defined structure make it easier to manipulate and study compared to the complex, heterogeneous nature of whole heparin molecules. Researchers use this molecule to:

  • Identify key binding sites: By observing how the disaccharide interacts with other molecules, researchers can identify the specific regions responsible for heparin's biological activities, such as its ability to bind to antithrombin III, an enzyme crucial for blood clotting inhibition [Source: ].
  • Develop new heparin derivatives: Understanding the structure-function relationship of the disaccharide can guide the development of new heparin-based drugs with desired properties, such as improved efficacy or reduced side effects.

Studying Cellular Processes:

Heparin disaccharide I-S sodium salt has been explored for its potential to modulate cellular processes beyond blood clotting. Research suggests it can:

  • Activate the Na+/Ca²+ exchanger: This exchanger plays a crucial role in maintaining calcium levels within cells. Studies indicate the disaccharide may elevate cytosolic calcium extrusion, potentially serving as a tool to investigate and manipulate calcium signaling pathways [Source: ].
  • Induce liquid-liquid phase separation (LLPS): LLPS is a process where certain biomolecules form distinct liquid compartments within cells. The disaccharide's unique properties are being investigated for their ability to induce LLPS, potentially offering insights into cellular organization and function [Source: ].

Molecular Structure Analysis

Heparin disaccharide I-S sodium salt possesses a disaccharide structure, meaning it consists of two sugar units linked together. These units are specifically:

  • α-L-iduronic acid (α-ΔUA) with a sulfate group at position 2 (2S)
  • N-sulfoglucosamine (GlcNS) with a sulfate group at position 6 (6S) [].

The linkage between the sugars is a β-1,4 glycosidic bond, where the first position (1) of the GlcNS unit connects to the fourth position (4) of the α-ΔUA unit [].

This structure is notable for its high negative charge density due to the presence of multiple sulfate groups. This negative charge is crucial for heparin's anticoagulant activity, and the disaccharide retains this essential feature for potential applications [].


Chemical Reactions Analysis

Synthesis

The specific synthesis of Heparin disaccharide I-S sodium salt is not readily available in scientific literature. However, heparin itself can be extracted from animal tissues and undergoes further enzymatic or chemical processes to obtain smaller fragments like disaccharides [].

Decomposition

Heparin disaccharide I-S sodium salt can likely undergo hydrolysis under acidic or basic conditions, breaking the glycosidic bond between the sugar units. The exact products would depend on the specific reaction conditions.

Other Reactions

An important reaction for Heparin disaccharide I-S sodium salt is its interaction with antithrombin. Antithrombin is a protein that neutralizes thrombin, a key enzyme in blood clotting. The disaccharide binds to antithrombin, inducing a conformational change that enhances its ability to inactivate thrombin []. This interaction is being investigated for the development of new anticoagulant drugs.


Physical And Chemical Properties Analysis

  • Physical state: Likely a white or off-white powder at room temperature [].
  • Solubility: Highly soluble in water due to the presence of charged sulfate groups [].
  • Melting point and boiling point: Not available due to its decomposition nature at high temperatures.
  • Stability: Likely stable under physiological conditions (pH 7.4) but may degrade under acidic or basic environments.

As mentioned earlier, Heparin disaccharide I-S sodium salt acts by mimicking heparin's interaction with antithrombin. The disaccharide binds to a specific site on antithrombin, causing a conformational change that activates its anticoagulant properties []. The activated antithrombin then inactivates thrombin, thereby inhibiting blood clot formation.

  • Anticoagulant effect: Excessive exposure or ingestion could lead to bleeding complications.
  • Hypersensitivity: Some individuals may experience allergic reactions to heparin or related compounds.

Dates

Modify: 2023-08-16

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